Fexuprazan, also known as Fexuprazan, is a novel potassium-competitive acid blocker (P-CAB) currently under investigation for the treatment of various acid-related disorders. [, , , , , , , , , , , , , , , , , , , , ] It belongs to a new class of drugs that exhibit rapid, potent, and long-lasting suppression of gastric acid secretion. [] Fexuprazan acts by reversibly inhibiting the H+/K+-ATPase enzyme found in the proton pumps of gastric parietal cells. [, ]
Abeprazan is classified under the category of proton pump inhibitors and specifically as a potassium-competitive acid blocker. This classification highlights its mechanism of action, which is distinct from conventional proton pump inhibitors that irreversibly bind to the proton pump. The compound is synthesized from various precursors and has been the subject of extensive pharmacological research due to its potential efficacy and safety profile in managing gastric acid secretion.
The synthesis of Abeprazan involves several key steps that utilize advanced organic chemistry techniques. The process typically includes:
The synthesis can be optimized through continuous flow chemistry methods, allowing for real-time monitoring and control of reaction conditions, which enhances efficiency and reduces by-products .
Abeprazan's molecular formula is , with a molecular weight of approximately 344.38 g/mol. The compound features a complex structure characterized by multiple rings and functional groups that contribute to its pharmacological activity.
The structural representation can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, which provides insights into the arrangement of atoms within the molecule .
Abeprazan undergoes various chemical reactions during its synthesis and metabolism:
Abeprazan's mechanism of action involves competitive inhibition of the proton pump in gastric parietal cells. This process can be summarized as follows:
Abeprazan exhibits several notable physical and chemical properties:
These properties are critical for formulating effective pharmaceutical products .
Abeprazan has significant applications in clinical settings due to its role in managing gastrointestinal disorders:
Abeprazan (systematically named 1-[5-(2,4-difluorophenyl)-1-(3-fluorophenyl)sulfonyl-4-methoxypyrrol-3-yl]-N-methylmethanamine) is a potassium-competitive acid blocker (P-CAB) with the molecular formula C₁₉H₁₇F₃N₂O₃S [3] [9]. The compound features a polyfluorinated aromatic core linked to a N-methylpyrrole sulfonamide scaffold, which facilitates its reversible binding to gastric H⁺,K⁺-ATPase. Its structural identity has been confirmed via advanced analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry [7]. Key identifiers include:
Table 1: Molecular Identifiers of Abeprazan
Property | Value |
---|---|
CAS Registry Number | 1902954-60-2 |
SMILES | CNCC1=CN(S(=O)(C2=CC=CC(F)=C2)=O)C(C3=CC=C(F)C=C3F)=C1OC |
InChIKey | OUNXGNDVWVPCOL-UHFFFAOYSA-N |
Synonyms | DWP14012, Fexuprazan |
Abeprazan lacks chiral centers due to its symmetrical substitution pattern and planar pyrrole ring, rendering it achiral with no enantiomeric or diastereomeric forms [7] [9]. This contrasts with earlier P-CABs like revaprazan, which exhibit stereogenicity. The absence of isomerism simplifies synthesis and quality control, as confirmed by X-ray crystallography and computational modeling [2] [8]. Notably, the Cahn-Ingold-Prelog (CIP) rules confirm that no atom bears four distinct substituents, eliminating R/S designations [8].
Abeprazan has a molecular weight of 410.41 g/mol [3] [7]. It displays pH-dependent solubility, with high lipophilicity (logP ≈ 3.38) enhancing membrane permeability [7] [9]. Experimental data show solubility in dimethyl sulfoxide (DMSO) at 50 mg/mL (121.83 mM), but limited aqueous solubility (0.00997 mg/mL) [7] [9]. Predicted properties include:
Table 2: Physicochemical Properties of Abeprazan
Property | Value | Method/Source |
---|---|---|
Boiling Point | 497.9 ± 55.0 °C | Predicted (ALOGPS) |
Density | 1.4 ± 0.1 g/cm³ | Predicted (ChemAxon) |
pKa | 8.40 (basic) | Experimental determination |
Partition Coefficient (logP) | 3.38 | ALOGPS prediction |
Abeprazan exhibits exceptional stability across acidic environments (pH 1–6), unlike proton pump inhibitors (PPIs) that degrade at low pH [6]. This stability arises from its sulfonylpyrrole scaffold, which resists acid-catalyzed hydrolysis. Pharmacokinetic studies confirm unchanged structure after 24-hour incubation in simulated gastric fluid, enabling direct inhibition of H⁺,K⁺-ATPase without acid activation [6] [9]. The half-life in plasma is ≈9.1 hours, supporting once-daily dosing in clinical settings [7].
The synthesis of abeprazan centers on a convergent strategy involving two key intermediates:
The final step involves reductive amination of the ester intermediate to introduce the N-methylaminomethyl side chain, achieving an overall yield of 38–40% [7].
Table 3: Critical Intermediates in Abeprazan Synthesis
Intermediate | Molecular Formula | Role | Purity Challenges |
---|---|---|---|
Methyl 5-(2,4-difluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate | C₁₃H₁₁F₂NO₃ | Pyrrole core formation | Crystallization difficulties |
3-Fluorobenzenesulfonyl chloride | C₆H₄ClFO₂S | Sulfonylation agent | Moisture sensitivity |
5-(2,4-Difluorophenyl)-1-(3-fluorophenyl)sulfonyl-4-methoxypyrrole-3-carbaldehyde | C₁₈H₁₂F₃NO₄S | Aldehyde precursor for reductive amination | Oxidation susceptibility |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7